molecular formula C24H29N3O3S B11600896 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11600896
M. Wt: 439.6 g/mol
InChI Key: FCQMWZRQWOJNOJ-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a thieno[3,2-e]pyridine core with a cycloocta[b] ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide apart from similar compounds is its unique combination of structural features. The presence of the thieno[3,2-e]pyridine core and the cycloocta[b] ring system provides a distinct three-dimensional shape that can interact with biological targets in ways that simpler analogs cannot. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

6-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C24H29N3O3S/c1-29-19-10-9-15(13-20(19)30-2)11-12-26-23(28)22-21(25)17-14-16-7-5-3-4-6-8-18(16)27-24(17)31-22/h9-10,13-14H,3-8,11-12,25H2,1-2H3,(H,26,28)

InChI Key

FCQMWZRQWOJNOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)OC

Origin of Product

United States

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